![molecular formula C18H16FN3O4 B2534144 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894017-55-1](/img/structure/B2534144.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has been of great interest in scientific research. This compound has been synthesized using various methods and has shown promising results in several applications.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes and signaling pathways involved in tumor growth, inflammation, and viral replication. It may also modulate neurotransmitter receptors in the brain, leading to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has several biochemical and physiological effects. It has been shown to reduce tumor growth and inflammation in animal models. It has also been shown to have antiviral activity against several viruses, including HIV and hepatitis C virus. In the brain, it has been shown to modulate neurotransmitter receptors, leading to its potential use in the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea in lab experiments is its potential therapeutic applications. It has been shown to have promising results in several areas, including oncology, neurology, and virology. Additionally, its synthesis method is relatively simple and can be achieved using readily available reagents.
One limitation of using this compound in lab experiments is its potential toxicity. While it has shown promising results in animal models, its toxicity profile in humans is not fully understood. Additionally, its mechanism of action is not fully elucidated, which may limit its potential use in certain applications.
Future Directions
There are several future directions for the research on 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea. One direction is the further elucidation of its mechanism of action, which may lead to the development of more effective therapeutic applications. Another direction is the optimization of its synthesis method to improve its yield and purity. Additionally, the evaluation of its toxicity profile in humans is necessary to determine its safety for use in clinical trials. Finally, the exploration of its potential use in combination therapy with other compounds may lead to the development of more effective treatments for various diseases.
Synthesis Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has been achieved through several methods. One of the most common methods is the reaction of 4-fluorophenylacetic acid with 1,3-benzodioxole-5-carboxylic acid to form an amide intermediate. This intermediate is then treated with N,N-dimethylformamide dimethyl acetal and triethylamine to form the desired product. Other methods include the use of different reagents and catalysts, such as palladium, copper, and silver.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been shown to have potential as an analgesic and anxiolytic agent.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c19-11-1-4-14(5-2-11)22-9-13(8-17(22)23)21-18(24)20-12-3-6-15-16(7-12)26-10-25-15/h1-7,13H,8-10H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKWLOJYTGKGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.